![molecular formula C21H25N3O2 B2772027 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one CAS No. 329779-67-1](/img/structure/B2772027.png)
3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a propoxyphenyl group, a pyridinyl group, and a piperazino group . These groups are common in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridinium salts, which include pyridinyl groups, have been synthesized through various methods . Similarly, compounds with propoxyphenyl groups can be synthesized through methods involving phenyl and propoxy- groups .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The propoxyphenyl group would contribute a phenyl ring with a propoxy- substituent . The pyridinyl group would contribute a pyridine ring . The piperazino group would contribute a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. Pyridinium salts, for example, have been found to be reactive in a wide range of research topics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the propoxyphenyl group could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Pharmacological Potential
Research into compounds structurally related to 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one has explored their synthesis and diverse pharmacological potentials. For example, derivatives of 1-substituted pyrrolidin-2-one and pyrrolidine have shown significant antiarrhythmic and antihypertensive activities, attributed to their alpha-adrenolytic properties, which rely on the presence of a 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).
Material Science and Polymer Chemistry
In the field of material science, the interaction with piperazine has led to the creation of ionic polymers with expanded π-conjugation systems, showcasing potential in creating new materials with unique electrical properties (Yamaguchi et al., 2008).
Anticancer Research
Compounds with piperazine moieties have also been evaluated for their anticancer activities. For instance, 1,3,4-oxadiazole N-Mannich bases showed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, indicating a promising avenue for developing new anticancer therapies (Al-Wahaibi et al., 2021).
Neuropharmacology
Explorations into neuropharmacology have identified certain piperazine derivatives as potential antipsychotics and analgesics, indicating their ability to interact with central nervous system receptors in a way that could lead to new treatments for psychiatric disorders (Bolós et al., 1996).
Anticonvulsant Properties
Further investigations into pyrrolidine derivatives have demonstrated significant anticonvulsant activities, promising advancements in epilepsy treatment. The optimization of these molecules has led to compounds with beneficial protective indices compared to well-known antiepileptic drugs, showcasing the potential for new therapeutic options (Rybka et al., 2017).
Future Directions
properties
IUPAC Name |
(E)-3-(4-propoxyphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-2-17-26-19-9-6-18(7-10-19)8-11-21(25)24-15-13-23(14-16-24)20-5-3-4-12-22-20/h3-12H,2,13-17H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBALBMWDOTCJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-morpholinylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furancarboxamide](/img/structure/B2771945.png)
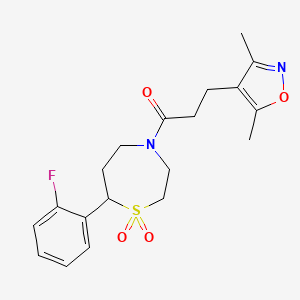
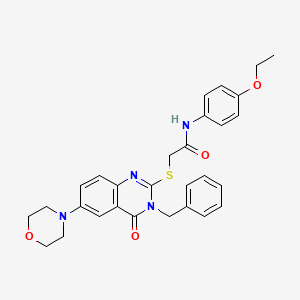
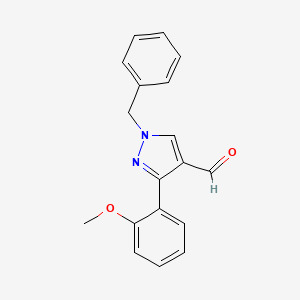
![N-(4-ethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2771953.png)
![1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2771955.png)
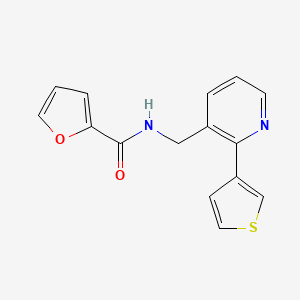
![4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2771959.png)
![Ethyl 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B2771961.png)
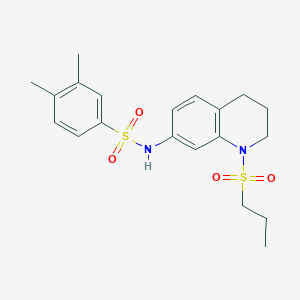
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2771963.png)
![2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2771964.png)
![7-[(furan-2-yl)methyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2771965.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2771967.png)